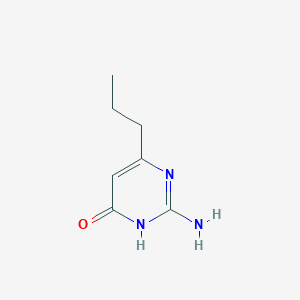

2-Amino-6-propylpyrimidin-4-ol

Description

BenchChem offers high-quality 2-Amino-6-propylpyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-propylpyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-propyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-2-3-5-4-6(11)10-7(8)9-5/h4H,2-3H2,1H3,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYKBAWAYYELHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Amino-6-propylpyrimidin-4-ol chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Amino-6-propylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical nature and ability to interact with a wide range of biological targets.[1][2] Within this broad class of compounds, 2-aminopyrimidin-4-ols represent a particularly valuable subclass, offering multiple points for chemical modification and hydrogen bonding interactions that are crucial for molecular recognition in biological systems. This technical guide provides a comprehensive overview of the chemical properties of a specific, yet underexplored, member of this family: 2-Amino-6-propylpyrimidin-4-ol.

While extensive literature on this exact molecule is sparse, this guide will synthesize available information and draw upon data from closely related analogs to provide a robust understanding of its physicochemical properties, synthesis, reactivity, and potential applications. This document is intended to serve as a foundational resource for researchers in drug discovery and chemical biology, enabling them to leverage the unique characteristics of this compound in their scientific endeavors.

Molecular Structure and Physicochemical Properties

2-Amino-6-propylpyrimidin-4-ol possesses a pyrimidine ring substituted with an amino group at the 2-position, a hydroxyl group at the 4-position, and a propyl group at the 6-position. This arrangement of functional groups imparts a specific set of properties that are critical for its behavior in both chemical and biological systems.

General Properties

| Property | Value/Information | Source/Comment |

| IUPAC Name | 2-amino-6-propylpyrimidin-4-ol | --- |

| CAS Number | 19810-58-3 | [3] |

| Molecular Formula | C₇H₁₁N₃O | Calculated |

| Molecular Weight | 153.18 g/mol | Calculated |

| Appearance | Likely a white to off-white solid | Inferred from related compounds[4] |

| Purity | ≥97% | [3] |

Predicted Physicochemical Data

| Property | Predicted/Analog Value | Method/Analog Compound |

| Melting Point (°C) | >300 | Analog: 2-Amino-4-hydroxy-6-methylpyrimidine[4] |

| Boiling Point (°C) | Not available | --- |

| Density (g/cm³) | ~1.44 | Analog: 2-Amino-6-methyl-4-pyrimidinol[5] |

| pKa | ~10.03 ± 0.50 | Predicted for 2-Amino-6-methyl-4-pyrimidinol[5] |

| LogP | ~0.654 | Predicted for 2-Amino-6-methyl-4-pyrimidinol[5] |

| Water Solubility | log10ws: -0.66 | Predicted for 2-Amino-4-hydroxy-6-methylpyrimidine[6] |

Tautomerism: A Key Chemical Feature

A critical aspect of the chemistry of 2-Amino-6-propylpyrimidin-4-ol is its existence in tautomeric forms. The hydroxyl group at the 4-position can undergo keto-enol tautomerization, leading to an equilibrium between the -ol (aromatic) and -one (non-aromatic) forms. Additionally, the amino group at the 2-position can exist in amino and imino forms. The predominant tautomer can be influenced by the solvent, pH, and temperature.[7] In aqueous solutions, the 2-amino-pyrimidin-4(3H)-one tautomer is generally favored for related structures.[7]

Caption: Keto-enol tautomerism of 2-Amino-6-propylpyrimidin-4-ol.

Synthesis of 2-Amino-6-propylpyrimidin-4-ol

While a specific, detailed synthesis protocol for 2-Amino-6-propylpyrimidin-4-ol is not widely published, a general and robust method for preparing 2-amino-4-hydroxy-6-alkylpyrimidines involves the condensation of a β-ketoester with guanidine in the presence of a base.[8][9][10][11]

Proposed Synthetic Pathway

The synthesis would likely proceed via the reaction of ethyl 3-oxohexanoate (the β-ketoester with a propyl group) with guanidine, typically in the form of guanidine hydrochloride or nitrate, under basic conditions provided by sodium ethoxide or sodium methoxide.

Caption: Proposed synthesis workflow for 2-Amino-6-propylpyrimidin-4-ol.

Experimental Protocol (General)

-

Preparation of the Alkoxide Solution: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in anhydrous ethanol to prepare a solution of sodium ethoxide.

-

Reaction with Guanidine: To this solution, add guanidine hydrochloride. A precipitate of sodium chloride will form.

-

Addition of β-Ketoester: To the mixture containing the free guanidine base, add ethyl 3-oxohexanoate.

-

Reflux: Heat the reaction mixture under reflux for several hours to drive the condensation and cyclization to completion.

-

Workup and Isolation: After cooling, the solvent is typically removed under reduced pressure. The resulting solid is dissolved in water and acidified (e.g., with acetic acid) to precipitate the product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Spectroscopic Properties

Spectroscopic data is essential for the structural elucidation and purity assessment of 2-Amino-6-propylpyrimidin-4-ol. While specific spectra for this compound are not publicly available, the following table provides expected chemical shifts based on data from closely related analogs.

| Spectrum Type | Expected Features | Analog Data Source |

| ¹H NMR | Propyl group: Signals around 0.9 ppm (t, 3H), 1.6 ppm (m, 2H), and 2.5 ppm (t, 2H). Pyrimidine ring H: A singlet around 5.5-6.0 ppm. -NH₂: A broad singlet around 6.0-7.0 ppm. -OH: A broad singlet, chemical shift is solvent and concentration dependent. | [1][12] |

| ¹³C NMR | Propyl group: Signals around 14 ppm, 22 ppm, and 38 ppm. Pyrimidine ring C: Signals in the range of 100-170 ppm. | [12] |

| IR (cm⁻¹) | N-H stretch (amino): 3100-3500 (broad). O-H stretch (hydroxyl): 3200-3600 (broad). C=O stretch (keto tautomer): 1640-1690. C=N and C=C stretches: 1500-1650. | [13] |

| Mass Spec (ESI-MS) | [M+H]⁺: Expected at m/z 154.0975. | Calculated |

Chemical Reactivity and Stability

The reactivity of 2-Amino-6-propylpyrimidin-4-ol is governed by its functional groups and the aromatic (or partially aromatic) pyrimidine core.

-

Alkylation and Acylation: The amino and hydroxyl groups are nucleophilic and can undergo alkylation and acylation reactions under appropriate conditions.

-

Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine) using reagents like phosphorus oxychloride (POCl₃), a common transformation to create more reactive intermediates for cross-coupling reactions.

-

Electrophilic Aromatic Substitution: The pyrimidine ring is generally electron-deficient, but the amino and hydroxyl groups are activating, potentially allowing for electrophilic substitution at the 5-position.

The compound is expected to be stable under normal laboratory conditions but should be stored in a cool, dry place, away from strong oxidizing agents.

Applications in Research and Drug Development

The 2-aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a multitude of clinically used drugs.[1] 2-Amino-6-propylpyrimidin-4-ol serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Potential Biological Targets

Derivatives of 2-aminopyrimidine have shown activity against a wide range of biological targets, including:

-

Kinases: Many kinase inhibitors incorporate the 2-aminopyrimidine core to interact with the hinge region of the ATP-binding site.

-

G-Protein Coupled Receptors (GPCRs): For example, 2-aminopyrimidine derivatives have been developed as histamine H4 receptor antagonists.[14]

-

Enzymes in Nucleotide Metabolism: As a nucleobase analog, it could potentially interact with enzymes involved in purine and pyrimidine biosynthesis.

Caption: Potential mechanism of action for 2-aminopyrimidine derivatives.

Experimental Protocol: Cell Viability (MTT) Assay

To assess the potential cytotoxic or anti-proliferative effects of 2-Amino-6-propylpyrimidin-4-ol or its derivatives, a standard MTT assay can be employed.

-

Cell Seeding: Plate cancer or other relevant cell lines in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound (typically dissolved in DMSO and then diluted in cell culture medium). Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT to formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance of each well on a microplate reader at the appropriate wavelength (typically around 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Safety and Handling

-

Hazard Identification: May cause skin and eye irritation. Harmful if swallowed or inhaled.[15]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-Amino-6-propylpyrimidin-4-ol is a pyrimidine derivative with significant potential as a scaffold in medicinal chemistry and drug discovery. Its key features, including multiple points for chemical modification, the ability to engage in crucial hydrogen bonding interactions, and its characteristic tautomerism, make it an attractive starting point for the synthesis of novel bioactive compounds. While specific experimental data for this molecule is limited, this guide provides a comprehensive overview based on established chemical principles and data from closely related analogs. It is our hope that this technical guide will serve as a valuable resource for researchers, stimulating further investigation into the chemical and biological properties of this promising compound and its derivatives.

References

-

Organic Syntheses Procedure. 2,4-diamino-6-hydroxypyrimidine. [Link]

-

Jiangsu Argon Krypton Xenon Material Technology Co., Ltd. 2-Amino-6-propylpyrimidin-4-ol. [Link]

- Google Patents. US3997537A - Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines.

-

Yengoyan, A. P., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. [Link]

-

Callingham, M., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. [Link]

-

LookChem. 2-Amino-6-methyl-4-pyrimidinol. [Link]

-

Al-Ostoot, F. H., et al. (2020). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC - NIH. [Link]

-

PubChem. 2-Amino-6-methylpyrimidin-4-one. [Link]

-

NIST. 2-Amino-4-hydroxy-6-methylpyrimidine. [Link]

-

Cheméo. 2-Amino-4-hydroxy-6-methylpyrimidine. [Link]

-

SpectraBase. 2-Amino-4-hydroxy-6-methylpyrimidine. [Link]

-

ResearchGate. Tautomers of 2-pyrimidinamine and of isocytosine. [Link]

-

PubChem. 2-Amino-6-methylpyridine. [Link]

-

PubChem. 2-Amino-4,6-dimethoxypyrimidine. [Link]

-

Brieflands. Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. [Link]

-

PubMed. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. [Link]

-

PubChem. 2-Amino-6-methylpyrimidine-4-thiol. [Link]

-

PubMed. Stable Hemiaminals: 2-Aminopyrimidine Derivatives. [Link]

-

ResearchGate. The amino and imino tautomers of 6-methoxyamino-purines. [Link]

-

MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]

-

PubChem. 2-Amino-4,6-dichloropyridine. [Link]

-

MDPI. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Amino-6-methyl-4-pyrimidinol | 3977-29-5 [chemicalbook.com]

- 3. 2-Amino-6-propylpyrimidin-4-ol - CAS:19810-58-3 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 4. chemimpex.com [chemimpex.com]

- 5. lookchem.com [lookchem.com]

- 6. chemeo.com [chemeo.com]

- 7. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 11. US3997537A - Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. 2-Amino-4-hydroxy-6-methylpyrimidine [webbook.nist.gov]

- 14. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Amino-6-propylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-amino-6-propylpyrimidin-4-ol, a substituted pyrimidine of significant interest in medicinal chemistry and drug development. The document details the core synthetic strategy, a robust experimental protocol, and in-depth characterization methods. By elucidating the chemical principles and practical considerations of this synthesis, this guide serves as a valuable resource for researchers engaged in the design and preparation of novel heterocyclic compounds.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine nucleus is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleobases, vitamins, and a multitude of therapeutic agents. The inherent versatility of the pyrimidine ring system, which allows for diverse substitution patterns, has established it as a privileged scaffold in medicinal chemistry. Substituted pyrimidines are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Consequently, the development of efficient and reliable synthetic routes to novel pyrimidine derivatives is a cornerstone of modern drug discovery.

2-Amino-6-propylpyrimidin-4-ol, the subject of this guide, is a valuable building block for the synthesis of more complex molecules. Its bifunctional nature, featuring both an amino and a hydroxyl group, provides two reactive sites for further chemical elaboration, enabling the construction of diverse chemical libraries for biological screening.

The Core Synthetic Strategy: Retrosynthetic Analysis and Mechanistic Insights

The most direct and widely employed method for the synthesis of 2-amino-6-substituted-pyrimidin-4-ols is the condensation of a β-keto ester with guanidine. This approach, a variation of the classical pyrimidine synthesis, offers a convergent and efficient route to the target scaffold.

A retrosynthetic analysis of 2-amino-6-propylpyrimidin-4-ol reveals the key disconnection at the N1-C6 and N3-C4 bonds of the pyrimidine ring, leading back to the starting materials: ethyl 3-oxohexanoate and guanidine.

The reaction mechanism proceeds via a base-catalyzed condensation. Guanidine, a strong base, exists in equilibrium with its protonated form. The free base acts as a nucleophile, attacking the more electrophilic carbonyl carbon of the β-keto ester. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. The choice of a strong base, such as sodium ethoxide, is crucial to deprotonate the guanidinium salt (commercially available as guanidine hydrochloride or carbonate) to generate the reactive free guanidine in situ.

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for the synthesis of 2-amino-6-propylpyrimidin-4-ol. The protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Ethyl 3-oxohexanoate | 158.19 | 10.0 g | 63.2 |

| Guanidine Hydrochloride | 95.53 | 6.65 g | 69.6 |

| Sodium Ethoxide (21% in Ethanol) | 68.05 | 22.5 mL | ~69.6 |

| Absolute Ethanol | 46.07 | 100 mL | - |

| Glacial Acetic Acid | 60.05 | As needed | - |

| Deionized Water | 18.02 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 100 mL of absolute ethanol.

-

Guanidine Solution: To the ethanol, add 6.65 g (69.6 mmol) of guanidine hydrochloride and stir until a suspension is formed.

-

Base Addition: Carefully add 22.5 mL of a 21% sodium ethoxide solution in ethanol to the guanidine hydrochloride suspension. Stir the mixture at room temperature for 15 minutes. A precipitate of sodium chloride will form.

-

Addition of β-Keto Ester: To the reaction mixture, add 10.0 g (63.2 mmol) of ethyl 3-oxohexanoate dropwise over 10 minutes with continuous stirring.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 100 mL of deionized water and stir to dissolve the solid.

-

Carefully neutralize the solution to pH 7 with glacial acetic acid. A white precipitate of the crude product will form.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the crude product by vacuum filtration, washing the solid with cold deionized water (2 x 20 mL).

-

-

Purification:

-

Recrystallize the crude solid from a hot ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60 °C overnight.

-

Characterization and Data Interpretation

Thorough characterization of the synthesized 2-amino-6-propylpyrimidin-4-ol is essential to confirm its identity and purity. The following spectroscopic techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 2-amino-6-propylpyrimidin-4-ol, both ¹H and ¹³C NMR spectra should be acquired. Based on the analysis of structurally similar compounds, the following spectral features are expected[1].

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | br s | 1H | OH |

| ~6.5 | br s | 2H | NH₂ |

| ~5.7 | s | 1H | H-5 |

| ~2.4 | t | 2H | -CH₂-CH₂-CH₃ |

| ~1.6 | sextet | 2H | -CH₂-CH₂-CH₃ |

| ~0.9 | t | 3H | -CH₂-CH₂-CH₃ |

¹³C NMR (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C-4 |

| ~163 | C-6 |

| ~152 | C-2 |

| ~98 | C-5 |

| ~35 | -CH₂-CH₂-CH₃ |

| ~21 | -CH₂-CH₂-CH₃ |

| ~14 | -CH₂-CH₂-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3100 | Broad | O-H and N-H stretching |

| 2960-2850 | Medium | C-H stretching (propyl group) |

| ~1650 | Strong | C=O stretching (keto tautomer) |

| ~1600 | Strong | C=N and C=C stretching (pyrimidine ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound. For 2-amino-6-propylpyrimidin-4-ol (C₇H₁₁N₃O), the expected molecular weight is 153.18 g/mol . In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be observed at m/z 154.19.

Trustworthiness: A Self-Validating System

The robustness of this synthetic protocol is ensured by several factors. The reaction is based on a well-established and high-yielding condensation reaction. The progress of the reaction can be easily monitored by TLC, allowing for precise determination of the reaction endpoint. The purification by recrystallization is a highly effective method for obtaining a product of high purity, which can be readily assessed by the spectroscopic methods detailed above. The consistency of the characterization data with the expected values provides a definitive validation of the successful synthesis of the target compound.

Conclusion

This technical guide has outlined a comprehensive and reliable methodology for the synthesis of 2-amino-6-propylpyrimidin-4-ol. By providing a detailed experimental protocol, mechanistic insights, and thorough characterization guidelines, this document serves as a practical resource for researchers in the field of synthetic and medicinal chemistry. The successful synthesis of this versatile pyrimidine building block opens avenues for the development of novel and potent therapeutic agents.

References

- Hasan, A., et al. (2012). Synthesis and Characterization of some new 2-Amino-4-(4'-substituted)-6-(4''-substituted)diphenyl Pyrimidines. Asian Journal of Chemistry, 24(12), 5581-5584.

- Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(5), 384-391.

- BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine. B160893.

- Singh, P., et al. (2014). Synthesis and biological evaluation of 2-amino-4,6-diaryl substituted pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(15), 3464-3468.

- Desai, N. C., et al. (2011). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry, 4(2), 336-341.

- Sato, K., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(21), 3858.

- Russell, P. B. (1963). 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses, Coll. Vol. 4, p.245.

- Shakir, A., & Adnan, S. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity (Anti-Bacteria and Anti-Cancer). International Journal of Pharmaceutical Quality Assurance, 11(1), 53-59.

- Hasan, A., et al. (2012). Synthesis and characterization of some new 2-amino-4-(4′-substituted)-6-(4″-substituted)diphenyl pyrimidines.

- Sharma, V. K., et al. (1998). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 10(3), 527-531.

- Perin, N., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 19(11), 18886-18903.

- BenchChem. (2025).

- Molecules. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI.

- PubChem. (2024). 2-Amino-6-methylpyrimidin-4-one.

- PrepChem. (n.d.). Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine.

- BenchChem. (2025). An In-depth Technical Guide to the Spectroscopic Data of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.

- ResearchGate. (2021). Fig. S4 13 C NMR spectrum of 2 in Acetone- d 6.

- PubChem. (2024). 2-Amino-4,6-dimethoxypyrimidine.

- Göblyös, A., et al. (2018). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 61(15), 6644-6660.

- ResearchGate. (2015). Figure S14. 1 H NMR spectrum of the 2-amino-6-(2-furyl)-4-trifluoromethylpyrimidine 5a , CDCl . 3.

- National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. NIST Chemistry WebBook.

- BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of 2-Amino-4,6-dichloropyrimidine-¹³C₂.

- BenchChem. (2025). Application Note: 1H NMR Analysis of 2-(Methylamino)-4,6-pyrimidinediol.

- Google Patents. (1997). US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine.

- Turesky, R. J., et al. (2011). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Chemical Research in Toxicology, 24(9), 1544-1555.

- ChemicalBook. (n.d.). 2-Amino-4,6-dimethylpyrimidine(767-15-7) 13C NMR spectrum.

- National Institute of Standards and Technology. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. NIST Chemistry WebBook.

Sources

An In-Depth Technical Guide to the Molecular Structure and Properties of 2-Amino-6-propylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-6-propylpyrimidin-4-ol, a substituted pyrimidine with significant potential in medicinal chemistry. Drawing upon established principles of organic synthesis and spectroscopic analysis of analogous compounds, this document offers a detailed exploration of its molecular structure, a robust protocol for its synthesis, and an in-depth analysis of its predicted spectroscopic characteristics. Furthermore, we delve into the potential biological significance and mechanisms of action of this compound class, providing a foundation for future research and drug development endeavors.

Introduction to the 2-Aminopyrimidin-4-ol Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases and a wide array of therapeutic agents. The 2-aminopyrimidine framework, in particular, has garnered substantial interest due to its versatile biological activities, which encompass antimicrobial, anticancer, and anti-inflammatory properties.[1] The ability of the nitrogen atoms within the pyrimidine ring to participate in hydrogen bonding and dipole-dipole interactions allows for strong binding to biological targets. The subject of this guide, 2-Amino-6-propylpyrimidin-4-ol, is a derivative that combines the established pharmacophore of the 2-aminopyrimidin-4-ol core with a propyl substituent at the 6-position, a modification that can significantly influence its physicochemical properties and biological activity.

Molecular Structure and Physicochemical Properties

2-Amino-6-propylpyrimidin-4-ol is a heterocyclic organic compound with the molecular formula C₇H₁₁N₃O. Its structure is characterized by a pyrimidine ring substituted with an amino group at position 2, a hydroxyl group at position 4, and a propyl group at position 6.

It is important to recognize that 2-Amino-6-propylpyrimidin-4-ol can exist in tautomeric forms, primarily the hydroxyl form (2-amino-6-propylpyrimidin-4-ol) and the keto form (2-amino-6-propyl-1H-pyrimidin-4(5H)-one). This equilibrium can be influenced by the solvent and the physical state of the compound, which in turn affects its spectroscopic properties.[2]

Table 1: Predicted Physicochemical Properties of 2-Amino-6-propylpyrimidin-4-ol

| Property | Predicted Value | Justification/Source |

| Molecular Weight | 153.18 g/mol | Calculated from the molecular formula C₇H₁₁N₃O. |

| LogP | ~0.5 - 1.5 | Estimated based on analogs and the contribution of the propyl group. |

| Hydrogen Bond Donors | 3 (two in -NH₂, one in -OH) | Based on the molecular structure. |

| Hydrogen Bond Acceptors | 3 (two ring nitrogens, one oxygen) | Based on the molecular structure. |

| Tautomerism | Exists in equilibrium between the -ol and -one forms. | A known characteristic of hydroxypyrimidines.[2] |

Synthesis of 2-Amino-6-propylpyrimidin-4-ol

The synthesis of 2-amino-6-alkylpyrimidin-4-ols is well-documented, typically involving the condensation of a β-ketoester with guanidine. For 2-Amino-6-propylpyrimidin-4-ol, a suitable starting material is ethyl 3-oxohexanoate.

Proposed Synthetic Pathway

The synthesis proceeds via a base-catalyzed cyclocondensation reaction between ethyl 3-oxohexanoate and guanidine nitrate in the presence of a strong base like sodium ethoxide.

Caption: Proposed synthetic workflow for 2-Amino-6-propylpyrimidin-4-ol.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 2-amino-6-methylpyrimidin-4-ol.[3]

-

Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve metallic sodium (1 equivalent) in absolute ethanol under a nitrogen atmosphere to prepare a fresh solution of sodium ethoxide.

-

Reaction Mixture: To the sodium ethoxide solution, add guanidine nitrate (1 equivalent) and stir until it dissolves completely.

-

Addition of β-Ketoester: Slowly add ethyl 3-oxohexanoate (1 equivalent) to the reaction mixture at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 7.

-

Isolation: The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-Amino-6-propylpyrimidin-4-ol.

Spectroscopic Characterization (Predicted)

As no experimentally verified spectroscopic data for 2-Amino-6-propylpyrimidin-4-ol is readily available in the public domain, the following data is predicted based on the analysis of its structural analog, 2-amino-6-methylpyrimidin-4-one, and general principles of spectroscopy.[3][4]

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for 2-Amino-6-propylpyrimidin-4-ol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 | Broad Singlet | 1H | -OH (hydroxyl proton) or N-H (keto tautomer) |

| ~6.5 | Broad Singlet | 2H | -NH₂ (amino protons) |

| ~5.2 | Singlet | 1H | H-5 (pyrimidine ring) |

| ~2.4 | Triplet | 2H | -CH₂-CH₂-CH₃ |

| ~1.6 | Sextet | 2H | -CH₂-CH₂-CH₃ |

| ~0.9 | Triplet | 3H | -CH₂-CH₂-CH₃ |

Justification: The chemical shifts are extrapolated from the data for 2-amino-6-methylpyrimidin-4-one, with adjustments for the propyl group.[3] The broad singlets for the -OH and -NH₂ protons are due to hydrogen bonding and exchange with the solvent. The signals for the propyl group are predicted based on standard chemical shift values and splitting patterns.

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Spectral Data for 2-Amino-6-propylpyrimidin-4-ol

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C4 (C-OH or C=O) |

| ~165 | C2 (C-NH₂) |

| ~160 | C6 (C-propyl) |

| ~95 | C5 |

| ~35 | -CH₂-CH₂-CH₃ |

| ~22 | -CH₂-CH₂-CH₃ |

| ~14 | -CH₂-CH₂-CH₃ |

Justification: The predicted chemical shifts for the pyrimidine ring carbons are based on the reported values for the 6-methyl analog.[3] The resonances for the propyl group carbons are estimated from standard correlation tables.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for 2-Amino-6-propylpyrimidin-4-ol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H and N-H stretching vibrations |

| 3000 - 2850 | Medium | C-H stretching of the propyl group |

| ~1650 | Strong | C=O stretching (in keto tautomer) |

| ~1600 | Medium | N-H bending and C=N stretching |

| ~1460 | Medium | C-H bending of the propyl group |

Justification: The broad band in the high-frequency region is characteristic of O-H and N-H stretching in the presence of hydrogen bonding. The strong absorption around 1650 cm⁻¹ would be indicative of the carbonyl group in the keto tautomer.[5]

Mass Spectrometry (MS)

In an Electron Impact (EI) mass spectrum, the molecular ion peak (M⁺) for 2-Amino-6-propylpyrimidin-4-ol would be expected at m/z = 153. Key fragmentation patterns would likely involve the loss of the propyl group and fragmentation of the pyrimidine ring. In Electrospray Ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z = 154.[5]

Potential Biological Significance and Mechanism of Action

Derivatives of 2-aminopyrimidine are known to exhibit a wide range of biological activities, suggesting that 2-Amino-6-propylpyrimidin-4-ol could be a valuable lead compound in drug discovery.

-

Anticancer Activity: Many 2-aminopyrimidine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs) and other protein kinases involved in cell cycle regulation.[1]

-

Antimicrobial Activity: The 2-aminopyrimidine scaffold is present in several antimicrobial agents. These compounds can act by inhibiting essential microbial enzymes or disrupting cell wall synthesis.[3]

-

Anti-inflammatory Activity: Some 2-aminopyrimidine derivatives have shown anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

Hypothetical Signaling Pathway Inhibition

Based on the known activities of related compounds, 2-Amino-6-propylpyrimidin-4-ol could potentially act as a kinase inhibitor. The following diagram illustrates a hypothetical mechanism where the compound inhibits a protein kinase, thereby blocking a downstream signaling cascade involved in cell proliferation.

Caption: Hypothetical inhibition of a protein kinase signaling pathway by 2-Amino-6-propylpyrimidin-4-ol.

Conclusion

2-Amino-6-propylpyrimidin-4-ol represents a promising, yet underexplored, molecule within the medicinally significant class of 2-aminopyrimidines. This technical guide has provided a comprehensive theoretical framework for its synthesis, structural elucidation, and potential biological applications. The detailed protocols and predicted spectroscopic data serve as a valuable resource for researchers embarking on the synthesis and characterization of this compound. Further investigation into its biological activities is warranted to unlock its full therapeutic potential.

References

-

MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available at: [Link][5]

-

ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Available at: [Link][3]

-

National Center for Biotechnology Information. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135402055, 2-Amino-6-methylpyrimidin-4-one. Available at: [Link]

-

National Center for Biotechnology Information. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Available at: [Link][6]

-

mzCloud. (2015). 2 Amino 4 chloro 6 methylpyrimidine. Available at: [Link][7]

-

SIELC Technologies. (2018). 2-Amino-6-methylpyrimidin-4-ol. Available at: [Link][8]

-

Asian Journal of Chemistry. (1998). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Available at: [Link][9]

Sources

- 1. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. mdpi.com [mdpi.com]

- 6. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mzCloud – 2 Amino 4 chloro 6 methylpyrimidine [mzcloud.org]

- 8. 2-Amino-6-methylpyrimidin-4-ol | SIELC Technologies [sielc.com]

- 9. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Spectroscopic Data of 2-Amino-6-propylpyrimidin-4-ol

This guide provides a comprehensive analysis of the spectroscopic data for 2-Amino-6-propylpyrimidin-4-ol, a pyrimidine derivative of interest to researchers and professionals in drug development. The structural elucidation of such novel compounds is a critical step in chemical synthesis and pharmaceutical research, ensuring the identity, purity, and structure of the target molecule. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and established analytical protocols.

Molecular Structure and Tautomerism

2-Amino-6-propylpyrimidin-4-ol can exist in tautomeric forms, primarily the -ol and -one forms. The pyrimidin-4-ol form is in equilibrium with its 2-amino-6-propyl-3H-pyrimidin-4-one tautomer. The spectroscopic data presented will reflect the predominant tautomer under the experimental conditions, which is typically the pyrimidin-4-one form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] For 2-Amino-6-propylpyrimidin-4-ol, both ¹H and ¹³C NMR provide diagnostic signals that confirm its structure.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for 2-Amino-6-propylpyrimidin-4-ol. Predictions are based on computational algorithms that analyze the molecule's electronic environment.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~11.5 | Broad Singlet | 1H | N-H (ring) |

| ~6.5 | Broad Singlet | 2H | -NH₂ |

| ~5.8 | Singlet | 1H | C5-H |

| ~2.4 | Triplet | 2H | -CH₂-CH₂-CH₃ |

| ~1.6 | Sextet | 2H | -CH₂-CH₂-CH₃ |

| ~0.9 | Triplet | 3H | -CH₂-CH₂-CH₃ |

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum is expected to show distinct signals for the protons of the propyl group: a triplet for the terminal methyl (-CH₃) protons, a sextet for the central methylene (-CH₂-) protons, and another triplet for the methylene protons attached to the pyrimidine ring. The vinylic proton at the C5 position of the pyrimidine ring will likely appear as a singlet. The protons of the amino group (-NH₂) and the N-H proton of the pyrimidine ring are expected to be broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR data provides insight into the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C4 |

| ~165 | C6 |

| ~155 | C2 |

| ~100 | C5 |

| ~35 | -CH₂-CH₂-CH₃ |

| ~22 | -CH₂-CH₂-CH₃ |

| ~14 | -CH₂-CH₂-CH₃ |

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum is predicted to show three signals in the downfield region, corresponding to the three sp²-hybridized carbon atoms of the pyrimidine ring (C2, C4, and C6). The C5 carbon, also part of the ring, is expected to be more upfield. The three distinct signals for the propyl group carbons are anticipated in the upfield region, confirming the presence of this alkyl substituent.

Experimental Protocol for NMR Spectroscopy

A robust protocol is essential for acquiring high-quality NMR data.

-

Sample Preparation : Dissolve 5-10 mg of 2-Amino-6-propylpyrimidin-4-ol in approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of labile protons.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to encompass all expected carbon signals (e.g., 0-180 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing : Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[2][3] The IR spectrum of 2-Amino-6-propylpyrimidin-4-ol is expected to show characteristic absorption bands for its amine, amide, and alkyl functionalities.

Characteristic IR Absorption Bands (Analog-Based)

The following data is based on the experimental spectrum of the closely related compound, 2-Amino-6-methylpyrimidin-4-ol, with expected variations for the propyl derivative noted.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3100 | Strong, Broad | N-H stretching (amine and ring N-H) |

| 2960-2850 | Medium | C-H stretching (propyl group) |

| ~1670 | Strong | C=O stretching (amide I band) |

| ~1640 | Strong | N-H bending (scissoring) |

| 1600-1450 | Medium | C=C and C=N stretching (ring vibrations) |

| ~1465 | Medium | C-H bending (propyl group) |

Interpretation of the IR Spectrum:

The most prominent feature in the IR spectrum will be the strong, broad absorption in the 3400-3100 cm⁻¹ region, which is characteristic of N-H stretching vibrations from the amino group and the ring N-H. The presence of a strong band around 1670 cm⁻¹ is indicative of the carbonyl (C=O) group of the pyrimidin-4-one tautomer. The absorptions corresponding to the C-H stretching and bending of the propyl group will confirm the presence of the alkyl chain.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation :

-

Grind a small amount (1-2 mg) of 2-Amino-6-propylpyrimidin-4-ol with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Transfer the finely ground powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The instrument's software will automatically generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and structure.[4]

Expected Mass Spectral Data (Analog-Based)

Based on the mass spectrum of 2-Amino-6-methylpyrimidin-4-ol, the following is expected for the propyl derivative under Electron Ionization (EI).

-

Molecular Ion (M⁺) : m/z = 153 (Calculated for C₇H₁₁N₃O)

-

Key Fragmentation Pathways : The fragmentation of pyrimidine derivatives is often influenced by the substituents on the ring.[4][5]

-

Loss of a propyl radical (-C₃H₇) leading to a fragment at m/z 110.

-

Loss of an ethene molecule (-C₂H₄) via a McLafferty-type rearrangement from the propyl group, resulting in a fragment at m/z 125.

-

Cleavage of the pyrimidine ring can lead to a variety of smaller fragments.

-

Interpretation of the Mass Spectrum:

The mass spectrum should prominently feature the molecular ion peak, confirming the molecular weight of the compound. The fragmentation pattern will provide structural information. For instance, the loss of a mass of 43 (propyl radical) or 28 (ethene) would be strong evidence for the presence of the propyl substituent at the 6-position.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization : Utilize Electron Ionization (EI) at a standard energy of 70 eV. This energy level is sufficient to cause reproducible fragmentation patterns.

-

Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection : The abundance of each ion is measured, and a mass spectrum is generated, plotting ion abundance versus m/z.

Visualizations

Molecular Structure and NMR Assignments

Caption: Molecular structure of 2-Amino-6-propylpyrimidin-4-ol with atom numbering for NMR assignments.

General Workflow for Spectroscopic Characterization

Caption: A generalized workflow for the spectroscopic characterization of a novel compound.

References

-

Typical IR Absorption Frequencies For Common Functional Groups, Northern Illinois University. [Link][2]

-

Infrared spectroscopy correlation table, Wikipedia. [Link][3]

-

Mass spectral fragmentation modes of pyrimidine derivatives, Oriental Journal of Chemistry. [Link][5]

Sources

- 1. Welcome to the NIST WebBook [webbook.nist.gov]

- 2. eng.uc.edu [eng.uc.edu]

- 3. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. NIST Chemistry WebBook | MatDaCs [mat-dacs.dxmt.mext.go.jp]

- 8. The NIST Chemistry Webbook | NIST [nist.gov]

- 9. NIST Chemistry WebBook - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 10. PROSPRE [prospre.ca]

- 11. CASPRE [caspre.ca]

A Senior Application Scientist's Guide to the Purity and Characterization of 2-Amino-6-propylpyrimidin-4-ol

Abstract

This technical guide provides a comprehensive framework for establishing the purity, identity, and overall quality of 2-Amino-6-propylpyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The narrative moves beyond rote procedural descriptions to explain the scientific rationale behind methodological choices, ensuring a deep understanding of the characterization process. We will explore a multi-modal analytical workflow, integrating chromatographic and spectroscopic techniques to build a self-validating and robust data package. This document is intended for researchers, quality control analysts, and drug development professionals who require a thorough and scientifically grounded approach to the chemical characterization of pyrimidine derivatives.

Introduction: The Significance of 2-Amino-6-propylpyrimidin-4-ol and the Imperative of Purity

2-Amino-6-propylpyrimidin-4-ol belongs to the pyrimidine class of heterocyclic compounds, which are foundational scaffolds in numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals.[1][2][3] The specific arrangement of the amino, hydroxyl, and propyl groups on the pyrimidine ring presents a unique chemical architecture ripe for exploration as a precursor or active pharmaceutical ingredient (API).

In any research or drug development context, the purity of a chemical entity is not a mere formality; it is the bedrock of reliable, reproducible, and safe scientific outcomes. Impurities can introduce confounding variables in biological assays, lead to unforeseen side effects, and compromise the stability and efficacy of a final drug product. Therefore, a rigorous and comprehensive characterization is paramount. This guide outlines a logical, multi-faceted approach to ensure that a sample of 2-Amino-6-propylpyrimidin-4-ol meets the highest standards of quality.

Synthesis and Potential Impurities: A Forward-Looking Approach to Analysis

A robust analytical strategy begins with an understanding of the compound's synthetic route. A common method for synthesizing substituted 2-aminopyrimidines involves the condensation of a β-ketoester with guanidine.[4][5] In the case of 2-Amino-6-propylpyrimidin-4-ol, this would typically involve the reaction of ethyl 3-oxo-hexanoate with guanidine.

Understanding this pathway allows us to anticipate potential impurities, which can be broadly categorized as:

-

Starting Materials: Unreacted ethyl 3-oxo-hexanoate and guanidine.

-

Intermediates: Incompletely cyclized or partially reacted intermediates.

-

By-products: Products from side reactions, such as self-condensation of the ketoester.

-

Reagents and Solvents: Residual reagents (e.g., base catalyst) and solvents used in the synthesis and purification.

This foresight is invaluable in selecting and optimizing analytical methods to specifically target and resolve these potential contaminants.

Purification Strategies: Achieving High Purity

The initial crude product from synthesis will almost invariably require purification. The choice of method depends on the scale and the nature of the impurities.

-

Recrystallization: This is often the most effective and scalable method for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. The key is to identify a solvent (or solvent mixture) in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

-

Column Chromatography: For more challenging separations or for obtaining very high purity on a smaller scale, column chromatography is the method of choice.[4] Normal-phase (silica gel) or reversed-phase (e.g., C18) chromatography can be employed, with the appropriate solvent system (mobile phase) selected to achieve optimal separation of the target compound from its impurities.

A Multi-Technique Approach to Characterization

No single analytical technique can definitively establish both the structure and purity of a compound. A comprehensive characterization relies on the orthogonal data generated from multiple analytical methods.

Caption: Overall workflow for the synthesis, purification, and comprehensive characterization of 2-Amino-6-propylpyrimidin-4-ol.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile organic compounds.[6] A reversed-phase HPLC (RP-HPLC) method is typically the most suitable for pyrimidine derivatives.[6]

Why RP-HPLC? The combination of a non-polar stationary phase (like C18) and a polar mobile phase provides excellent resolving power for moderately polar compounds like 2-Amino-6-propylpyrimidin-4-ol and its likely impurities.

Experimental Protocol: RP-HPLC Purity Assay

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30-31 min: 95% to 5% B

-

31-35 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 270 nm.[7]

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B.

System Suitability (Trustworthiness): Before analyzing samples, inject a standard solution multiple times to ensure the system is performing correctly. Key parameters to check include peak retention time reproducibility (%RSD < 1%), peak area reproducibility (%RSD < 2%), and theoretical plates (>2000).

Data Presentation:

| Parameter | Result | Acceptance Criteria |

| Retention Time | 15.2 minutes | Consistent with reference |

| Purity (by area %) | 99.8% | ≥ 99.0% |

| Largest Impurity | 0.08% | ≤ 0.1% |

| Total Impurities | 0.2% | ≤ 0.5% |

Structural Elucidation: A Spectroscopic Trio

While HPLC provides purity information, it does not confirm the chemical structure. For this, a combination of spectroscopic techniques is essential.[8][9]

Caption: Logical relationship between spectroscopic techniques for structural confirmation.

4.2.1. Mass Spectrometry (MS)

MS provides the molecular weight of the compound, which is a critical piece of identity information. The fragmentation pattern can also offer structural clues.[10][11]

Why Electrospray Ionization (ESI)? ESI is a "soft" ionization technique ideal for polar molecules like our target compound. It typically produces a prominent protonated molecular ion [M+H]⁺, making the molecular weight easy to determine.

Experimental Protocol: ESI-MS

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Sample Infusion: Introduce the sample solution (from HPLC or a separate preparation in methanol) into the mass spectrometer.

-

Mass Analyzer: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Expected Result: The molecular formula of 2-Amino-6-propylpyrimidin-4-ol is C₇H₁₁N₃O, with a monoisotopic mass of 153.0902. The ESI-MS spectrum should show a prominent ion at m/z 154.0980 [M+H]⁺.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of organic molecules.[12][13] Both ¹H and ¹³C NMR spectra should be acquired.

Why these solvents? Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can solubilize the polar compound and has exchangeable protons (from the amino and hydroxyl groups) that can be observed.[14]

Experimental Protocol: ¹H and ¹³C NMR

-

Solvent: DMSO-d₆.

-

Instrument: 400 MHz or higher field strength for better resolution.

-

¹H NMR: Acquire a standard proton spectrum. The expected signals would include:

-

A singlet for the pyrimidine C5-H.

-

A broad singlet for the -NH₂ protons.

-

A broad singlet for the -OH proton.

-

Signals corresponding to the propyl group (a triplet, a sextet, and a triplet).

-

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This will show a signal for each unique carbon atom in the molecule.

Data Presentation: Expected NMR Signals

| ¹H NMR (Hypothetical) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Propyl -CH₃ | ~0.9 | Triplet | 3H | H-c |

| Propyl -CH₂- | ~1.6 | Sextet | 2H | H-b |

| Propyl -CH₂-C= | ~2.4 | Triplet | 2H | H-a |

| Pyrimidine C5-H | ~5.8 | Singlet | 1H | H-5 |

| Amino -NH₂ | ~6.5 | Broad Singlet | 2H | NH₂ |

| Hydroxyl -OH | ~10.8 | Broad Singlet | 1H | OH |

| ¹³C NMR (Hypothetical) | Chemical Shift (ppm) | Assignment |

| Propyl -CH₃ | ~14 | C-c |

| Propyl -CH₂- | ~22 | C-b |

| Propyl -CH₂-C= | ~37 | C-a |

| Pyrimidine C-5 | ~100 | C-5 |

| Pyrimidine C-2 | ~155 | C-2 |

| Pyrimidine C-4 | ~163 | C-4 |

| Pyrimidine C-6 | ~168 | C-6 |

4.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[15][16][17]

Why Attenuated Total Reflectance (ATR)? ATR is a modern sampling technique that requires minimal sample preparation and is suitable for solid powders, making it a rapid and convenient method.

Experimental Protocol: FT-IR (ATR)

-

Acquisition: Place a small amount of the solid sample directly on the ATR crystal.

-

Analysis: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Expected Key Vibrational Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3100 | N-H and O-H stretching | Amino and Hydroxyl |

| 3000 - 2850 | C-H stretching | Propyl group |

| ~1650 | C=O stretching | Pyrimidinone carbonyl |

| 1620 - 1550 | C=N and C=C stretching | Pyrimidine ring |

Physicochemical Characterization

Melting Point: The melting point of a pure crystalline solid is a sharp, well-defined temperature.[8] Impurities typically depress and broaden the melting range. A sharp melting point is a good, albeit not definitive, indicator of high purity. For a related compound, 2-amino-4,6-dimethylpyrimidine, the melting point is 151-153 °C.[18] The propyl-substituted analogue would have a different but similarly sharp melting range if pure.

Data Integration and Final Purity Statement

The power of this multi-technique approach lies in the integration of all data points.

-

HPLC establishes the purity at >99.5%.

-

MS confirms the molecular weight is correct (153.09 g/mol ).

-

NMR confirms the specific carbon-hydrogen framework and the connectivity of the propyl group and pyrimidine protons.

-

FT-IR confirms the presence of the key amino, hydroxyl, and carbonyl functional groups.

-

A sharp melting point corroborates the high purity indicated by HPLC.

When all of these data are consistent, a high degree of confidence in the identity and purity of 2-Amino-6-propylpyrimidin-4-ol is achieved. This comprehensive data package forms the basis of a Certificate of Analysis (CoA) and provides the trustworthy foundation needed for subsequent research and development activities.

References

-

García-Jiménez, S., et al. (2020). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PubMed Central. Available at: [Link]

-

Al-Otaibi, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Available at: [Link]

-

Yengoyan, A. P., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. PubChem. Available at: [Link]

-

Barlin, G. B., & Batterham, T. J. (1967). N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. ACS Publications. Available at: [Link]

-

Britannica. (n.d.). Heterocyclic compound. Britannica. Available at: [Link]

-

Yashin, Y. I., & Yashin, A. Y. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available at: [Link]

-

Jayaprakash, P., et al. (2024). Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal. Journal of Ovonic Research. Available at: [Link]

-

Bolea, I., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available at: [Link]

- Google Patents. (n.d.). US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine. Google Patents.

-

ResearchGate. (n.d.). Calculating the Aromaticity of Heterocycles. ResearchGate. Available at: [Link]

-

National Institutes of Health. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health. Available at: [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... ResearchGate. Available at: [Link]

-

PubMed Central. (n.d.). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. PubMed Central. Available at: [Link]

-

MDPI. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Surface Characterization Studies of 2-Amino 4, 6-Dimethyl Pyrimidine (ADMP) in Neutral Chloride Medium. ResearchGate. Available at: [Link]

-

Taylor & Francis Online. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Taylor & Francis Online. Available at: [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. ijirset. Available at: [Link]

-

MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. Available at: [Link]

-

PubMed Central. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). HPLC chromatograms of purine and pyrimidine compounds in high-freshness. ResearchGate. Available at: [Link]

-

IOSR Journal. (n.d.). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. NIST WebBook. Available at: [Link]

-

Michigan State University. (n.d.). Heterocyclic Compounds. MSU Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Pyrimidine. Wikipedia. Available at: [Link]

-

Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterocyclic Chemistry [www2.chemistry.msu.edu]

- 4. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Heterocyclic compound - Aromaticity, Structure, Reactivity | Britannica [britannica.com]

- 9. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. article.sapub.org [article.sapub.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. chalcogen.ro [chalcogen.ro]

- 16. researchgate.net [researchgate.net]

- 17. ijirset.com [ijirset.com]

- 18. 2-Amino-4,6-dimethylpyrimidine | 767-15-7 [chemicalbook.com]

A Technical Guide to Investigating the Biological Activity of 2-Amino-6-propylpyrimidin-4-ol

Prepared by: Gemini, Senior Application Scientist

Foreword: The Rationale for Investigation

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in essential biomolecules like nucleobases and its role in a multitude of clinically successful drugs.[1][2] Derivatives of pyrimidine have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3] The specific compound, 2-Amino-6-propylpyrimidin-4-ol, while not extensively characterized in public literature, possesses the core 2-aminopyrimidine scaffold known to interact with a wide array of biological targets.[4][5][6] The presence of an amino group at the C2 position, a hydroxyl (or its tautomeric keto form) at C4, and a propyl group at C6 provides a unique combination of hydrogen bonding capabilities and lipophilicity. This guide provides a comprehensive framework for researchers to systematically investigate the therapeutic potential of this molecule, outlining a logical progression from initial hypothesis to detailed experimental validation.

Hypothesized Biological Activities & Targets

Based on extensive structure-activity relationship (SAR) data from analogous compounds, the biological potential of 2-Amino-6-propylpyrimidin-4-ol can be logically directed toward several key areas. The 2-aminopyrimidine moiety is a well-established "hinge-binding" motif, capable of mimicking the adenine portion of ATP to interact with the active site of protein kinases.[7][8]

Primary Hypotheses:

-

Protein Kinase Inhibition: Dysregulation of protein kinases is a hallmark of many cancers.[1] Numerous 2-aminopyrimidine derivatives are potent inhibitors of kinases such as EGFR, CDK, FLT3, and Aurora Kinases, making this the most promising area of investigation.[1][7][9][10][11][12]

-

Anti-inflammatory Activity: Pyrimidine derivatives can exhibit anti-inflammatory effects by inhibiting key mediators like cyclooxygenase (COX) enzymes (specifically COX-2), nitric oxide (NO), and various cytokines.[13][14][15][16]

-

Antimicrobial & Antiviral Activity: The pyrimidine core is fundamental to nucleosides, and its analogs can interfere with viral or bacterial replication.[6][17][18][19] This scaffold has been successfully leveraged to create antibacterial and antiviral agents.[6][19]

Integrated Strategy for Biological Activity Screening

A multi-tiered screening cascade ensures a cost-effective and scientifically rigorous evaluation, moving from broad, high-throughput assays to more specific, mechanistic studies. This approach allows for early identification of promising activities while simultaneously flagging non-specific toxicity.

Caption: A logical workflow for in-vitro screening of the test compound.

Core Experimental Protocols

The following protocols are foundational for the initial assessment of 2-Amino-6-propylpyrimidin-4-ol. They are designed to be self-validating through the inclusion of appropriate controls.

Protocol: General Cell Viability (MTT Assay)

Causality: This is a critical first step in any screening cascade.[20] It determines the compound's intrinsic cytotoxicity, establishes a working concentration range for subsequent assays, and ensures that observed effects in other screens (e.g., anti-inflammatory) are not simply due to cell death.[21][22]

Methodology:

-

Cell Seeding: Seed a relevant cancer cell line (e.g., A549, human lung carcinoma) and a non-cancerous cell line (e.g., BEAS-2B, normal human bronchial epithelial) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.[21]

-

Compound Preparation: Prepare a 10 mM stock solution of 2-Amino-6-propylpyrimidin-4-ol in DMSO. Perform a 10-point, 3-fold serial dilution in complete growth medium to achieve final concentrations ranging from 0.01 µM to 100 µM.[21] The final DMSO concentration must be kept below 0.1% (v/v) to avoid solvent toxicity.[21]

-

Treatment: Remove the old medium and add 100 µL of the medium containing the compound dilutions.

-

Controls:

-

Vehicle Control: Cells treated with medium containing the same final concentration of DMSO (e.g., 0.1%).

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

-

Untreated Control: Cells in medium only.

-

-

Incubation: Incubate the plate for 48-72 hours.[21]

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[21]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[21]

-

Data Acquisition: Measure absorbance at 570 nm using a microplate reader.[21] Calculate cell viability as a percentage relative to the vehicle control.

Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

Causality: Macrophages stimulated with lipopolysaccharide (LPS) produce nitric oxide (NO), a key inflammatory mediator.[13] This assay directly measures the compound's ability to suppress this inflammatory response. A parallel cytotoxicity test is mandatory to confirm that NO reduction is not due to cell death.[22]

Methodology:

-

Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.[22]

-

Pre-treatment: Treat cells with various concentrations of 2-Amino-6-propylpyrimidin-4-ol for 1 hour.[22]

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.[22]

-

Controls:

-

Negative Control: Untreated, unstimulated cells.

-

Vehicle Control: Cells treated with DMSO and stimulated with LPS.

-

Positive Control: Cells treated with a known inhibitor (e.g., L-NAME) and stimulated with LPS.

-

-

Incubation: Incubate for 24 hours at 37°C.[22]

-

Griess Reaction:

-

Transfer 50 µL of supernatant from each well to a new plate.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution).

-

Add 50 µL of Griess Reagent B (NED solution). Incubate for 10 minutes in the dark.[22]

-

-

Data Acquisition: Measure absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve and determine the percent inhibition relative to the vehicle control.[22]

Potential Mechanism of Action: Kinase Inhibition

Should primary screening indicate anticancer activity, a likely mechanism is the inhibition of a protein kinase. The 2-aminopyrimidine scaffold acts as a bioisostere of the purine ring, forming critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, thereby blocking ATP from binding and preventing the downstream phosphorylation cascade.[7][23]

Caption: Inhibition of the MAPK/ERK signaling pathway by the test compound.

Data Presentation & Interpretation

Quantitative data must be summarized for clear interpretation and comparison. For kinase inhibition studies, results are typically presented as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 1: Sample Data Summary for Kinase Selectivity Profiling

| Kinase Target | IC₅₀ (nM) for Compound | IC₅₀ (nM) for Control Drug | Selectivity Fold (vs. Other Kinases) |

|---|---|---|---|

| FLT3 | 9.2 | 1.5 (Quizartinib) | >100x vs. EGFR, >500x vs. VEGFR2 |

| CDK9 | 88.4 | 20.1 (Flavopiridol) | >50x vs. CDK2, >80x vs. CDK4 |

| EGFR | >1000 | 2.2 (Gefitinib) | - |

| VEGFR2 | >5000 | 5.2 (Sunitinib) | - |

Note: Data are hypothetical, based on values reported for other 2-aminopyrimidine derivatives for illustrative purposes.[10][11]

Conclusion and Future Directions

This guide establishes a robust, hypothesis-driven framework for elucidating the biological activity of 2-Amino-6-propylpyrimidin-4-ol. The inherent versatility of the 2-aminopyrimidine scaffold provides a strong rationale for investigating its potential as a kinase inhibitor, anti-inflammatory agent, or antimicrobial compound.[1][2][3] Rigorous execution of the outlined screening cascade, beginning with broad cytotoxicity and functional assays, will efficiently identify and validate its most promising therapeutic applications. Positive hits will warrant further investigation, including advanced cell-based assays, in vivo pharmacokinetic studies, and lead optimization to enhance potency and selectivity.

References

-

Design, synthesis and biological evaluation of 2-aminopyrimidine-based LSD1 inhibitors . Bioorganic Chemistry. Available at: [Link]

-

Recent Advances in Pyrimidine-Based Drugs - PMC . National Center for Biotechnology Information. Available at: [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PubMed Central . National Center for Biotechnology Information. Available at: [Link]

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed . National Center for Biotechnology Information. Available at: [Link]

-

Pyrimidine as antiinflammatory agent: A review . Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Marketed drugs containing the pyrimidine scaffold . ResearchGate. Available at: [Link]

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed . National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI . MDPI. Available at: [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - MDPI . MDPI. Available at: [Link]

-